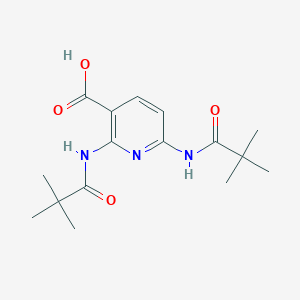
2,6-Dipivalamidopyridine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dipivalamidopyridine-3-carboxylic Acid is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two pivalamide groups attached to the 2 and 6 positions of the pyridine ring, and a carboxylic acid group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dipivalamidopyridine-3-carboxylic Acid typically involves the condensation of pyridine-2,6-dicarboxylic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dipivalamidopyridine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding pyridine dicarboxylic acids.
Reduction: Formation of pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine carboxamides.
Aplicaciones Científicas De Investigación
2,6-Dipivalamidopyridine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,6-Dipivalamidopyridine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with nucleic acids and proteins, influencing cellular processes.
Comparación Con Compuestos Similares
2,6-Dimethoxypyridine-3-carboxylic Acid: Similar in structure but with methoxy groups instead of pivalamide groups.
Picolinic Acid: A pyridine derivative with a carboxylic acid group at the 2 position.
Nicotinic Acid: A pyridine derivative with a carboxylic acid group at the 3 position.
Uniqueness: 2,6-Dipivalamidopyridine-3-carboxylic Acid is unique due to the presence of pivalamide groups, which impart distinct steric and electronic properties. These features enhance its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C16H23N3O4 |
|---|---|
Peso molecular |
321.37 g/mol |
Nombre IUPAC |
2,6-bis(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-15(2,3)13(22)18-10-8-7-9(12(20)21)11(17-10)19-14(23)16(4,5)6/h7-8H,1-6H3,(H,20,21)(H2,17,18,19,22,23) |
Clave InChI |
NTFHEDMBXYIQMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=NC(=C(C=C1)C(=O)O)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


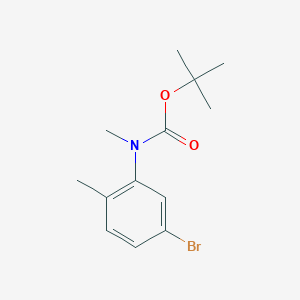

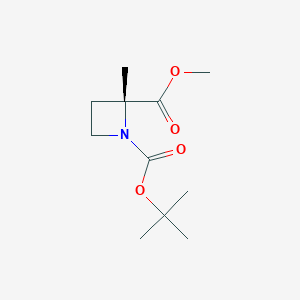
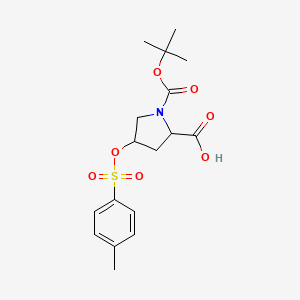

![4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole](/img/structure/B12273645.png)
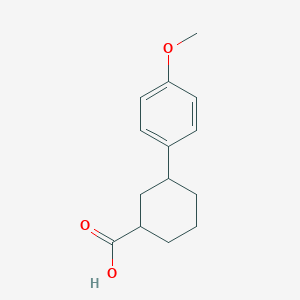
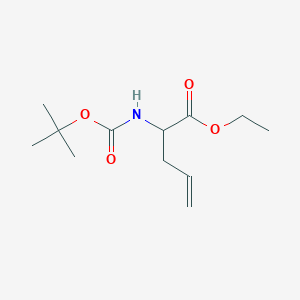
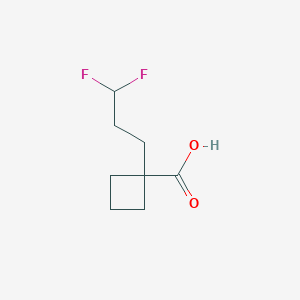
![10-Propyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12273682.png)
![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12273689.png)
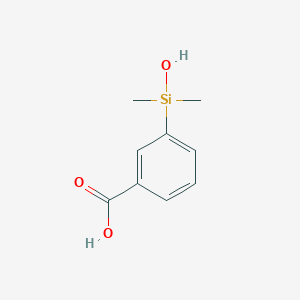
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273713.png)
![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12273717.png)
